(R)-5-isopropyl-piperazin-2-one CAS 143673-66-9 properties
(R)-5-isopropyl-piperazin-2-one CAS 143673-66-9 properties
An In-depth Technical Guide to (R)-3-Isopropyl-2,5-piperazinedione
Foreword: Navigating the Nomenclature
This guide provides a comprehensive technical overview of the chiral compound registered under CAS Number 143673-66-9. It is critical for the researcher to note that while the topic specified was "(R)-5-isopropyl-piperazin-2-one," the authoritative chemical databases, including CAS, PubChem, and major suppliers, universally identify CAS 143673-66-9 as (R)-3-Isopropyl-2,5-piperazinedione .[1][2][3][4][5][6][7] The structural data, including molecular formula and SMILES strings, consistently point to a piperazine-dione (a six-membered ring with two carbonyl groups) rather than a piperazin-one (a single carbonyl group). This document will, therefore, proceed with the scientifically validated name and structure, providing researchers with accurate and reliable data for their work.
The piperazine scaffold is a privileged core structure in modern drug discovery, and its chiral derivatives are of paramount importance.[2] (R)-3-Isopropyl-2,5-piperazinedione is a versatile building block, particularly recognized for its role as a chiral auxiliary in the asymmetric synthesis of α-amino acids.[3] Its rigid, stereochemically defined structure makes it an invaluable tool for introducing chirality and building complex molecular architectures, particularly in the development of pharmaceuticals targeting neurological disorders.[1] This guide synthesizes the available physicochemical data, analytical methodologies, and key applications to serve as a practical resource for professionals in drug development and chemical research.
Core Molecular Identity and Physicochemical Characteristics
A precise understanding of a compound's fundamental identifiers and physical properties is the bedrock of reproducible science. These characteristics dictate everything from reaction stoichiometry to storage protocols and formulation strategies.
Chemical Identifiers
Consistent identification is crucial for navigating literature and regulatory databases. The following table summarizes the key identifiers for this compound.[2]
| Identifier | Value | Source |
| IUPAC Name | (3R)-3-propan-2-ylpiperazine-2,5-dione | [2][5] |
| CAS Number | 143673-66-9 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₇H₁₂N₂O₂ | [1][2][5][6] |
| Molecular Weight | 156.18 g/mol | [1][2][6] |
| Canonical SMILES | CC(C)C1C(=O)NCC(=O)N1 | [2] |
| Isomeric SMILES | CC(C)[C@@H]1C(=O)NCC(=O)N1 | [2][5][7] |
| InChI Key | IULFBTHVPRNQCG-ZCFIWIBFSA-N | [2] |
Physicochemical Properties
The macroscopic properties of a compound are a direct manifestation of its molecular structure and intermolecular forces.
| Property | Value | Source & Commentary |
| Appearance | White to off-white powder | [1][2] |
| Melting Point | 258 - 262 °C (lit.) | [1][2][3] This high melting point suggests a highly ordered and stable crystalline lattice, likely stabilized by strong intermolecular hydrogen bonding between the amide N-H and carbonyl C=O groups. |
| Optical Rotation | [α]²⁰/D = -31.5° (c = 1 in H₂O) | [1][2] The negative specific rotation confirms the levorotatory nature of the (R)-enantiomer under standard conditions. This value is a critical quality control parameter for verifying enantiomeric purity. |
| Purity | ≥ 97% | [1] |
| Water Solubility | 23 g/L (at 22 °C) | [3] |
| Storage | Room Temperature, Inert Atmosphere, Keep in a dark place | [1][2][3][7] |
Synthesis and Stereochemical Control
The utility of (R)-3-Isopropyl-2,5-piperazinedione is intrinsically linked to its chirality. Its synthesis is a key aspect of its application, particularly as a chiral auxiliary—a temporary implant in a molecule that directs the stereochemical outcome of a subsequent reaction.
Role as a Schöllkopf Chiral Auxiliary
This compound is well-regarded as a chiral auxiliary developed by Professor Ulrich Schöllkopf for the enantioselective synthesis of non-proteinogenic α-amino acids.[3] The general principle involves the deprotonation of the N-H proton, followed by alkylation of the resulting anion. The bulky isopropyl group effectively shields one face of the molecule, directing the incoming electrophile to the opposite face, thus establishing a new stereocenter with high fidelity. Subsequent hydrolysis cleaves the newly synthesized amino acid from the auxiliary, which can then be recovered.
General Synthetic Strategies
While a specific, detailed protocol for the industrial synthesis of CAS 143673-66-9 is proprietary, modern organic chemistry offers several robust strategies for creating chiral piperazinones. A prominent method is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides facile access to chiral disubstituted piperazin-2-ones with excellent enantioselectivities.[8] Other approaches include multicomponent reactions driven by aziridine aldehydes and organocatalytic methods.[9][10]
The following workflow illustrates a generalized, conceptual pathway for the synthesis of such a chiral scaffold.
Caption: Generalized workflow for chiral piperazinedione synthesis.
Analytical Characterization and Quality Control
Verifying the identity, purity, and stereochemical integrity of (R)-3-Isopropyl-2,5-piperazinedione is essential. A multi-pronged analytical approach is required.
Spectroscopic and Spectrometric Identity
While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of key spectral features.
| Technique | Expected Spectral Features |
| ¹H-NMR | - Isopropyl Group: A doublet for the two methyl groups (CH₃) and a multiplet for the methine proton (CH).- Ring Protons: Complex multiplets for the CH and CH₂ protons on the piperazinedione ring.- Amide Protons: Two distinct, broad signals for the N-H protons, which may exchange with D₂O. |
| ¹³C-NMR | - Carbonyl Carbons (C=O): Two signals in the downfield region (~165-175 ppm).- Chiral Center (C-3): A signal for the carbon attached to the isopropyl group.- Ring Carbons: A signal for the CH₂ carbon.- Isopropyl Carbons: Two signals for the methyl and methine carbons. |
| IR Spectroscopy | - N-H Stretching: Broad absorption band around 3200-3400 cm⁻¹.- C=O Stretching: Strong, sharp absorption band(s) around 1650-1700 cm⁻¹ characteristic of amides. |
| Mass Spectrometry | - [M+H]⁺: Expected molecular ion peak at m/z 157.09. |
Protocol: Chiral Purity Analysis via HPLC
The most critical quality attribute is enantiomeric purity. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for this determination.
Objective: To separate and quantify the (R)- and (S)-enantiomers of 3-Isopropyl-2,5-piperazinedione to determine the enantiomeric excess (e.e.) of the (R)-isomer.
Methodology:
-
Column Selection: A polysaccharide-based chiral column (e.g., Chiralpak® IA, IB, or IC) is a robust starting point. The choice of column is paramount and often requires screening.
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 Hexane:Isopropanol. The ratio must be optimized to achieve baseline separation.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of the mobile phase or a compatible solvent to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (where the amide chromophore absorbs).
-
Injection Volume: 10 µL
-
-
System Suitability:
-
Inject a racemic (50:50) mixture of the (R)- and (S)-enantiomers if available.
-
The resolution between the two enantiomer peaks should be ≥ 1.5 to ensure accurate quantification.
-
-
Analysis and Calculation:
-
Inject the sample of (R)-3-Isopropyl-2,5-piperazinedione.
-
Integrate the peak areas for both the (R)-enantiomer (major peak) and the (S)-enantiomer (potential impurity peak).
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] * 100
-
Trustworthiness Check: The protocol is self-validating through the system suitability test. Achieving a resolution of ≥ 1.5 confirms the method's ability to accurately separate the enantiomers, ensuring the reliability of the final % e.e. calculation.
Applications in Research and Drug Development
The unique structural and chiral properties of (R)-3-Isopropyl-2,5-piperazinedione make it a valuable asset in multiple scientific domains.[1] Its stability and defined stereochemistry are crucial for its role as an intermediate in synthesizing more complex molecules with enhanced biological activity.[1]
Caption: Primary applications of (R)-3-Isopropyl-2,5-piperazinedione.
-
Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] It is particularly noted for its use in developing medications targeting neurological disorders.[1]
-
Asymmetric Synthesis: As previously discussed, its role as a chiral auxiliary is a cornerstone application, enabling chemists to produce enantiomerically pure compounds.[1]
-
Biochemical Research: It is used in studies investigating the biological activities of piperazine derivatives, helping to elucidate their therapeutic potential.[1]
-
Drug Formulation: The stability and solubility profile of this molecule suggest its potential for use in enhancing the bioavailability of certain drugs, a critical factor for effective oral medications.[1]
-
Analytical Chemistry: It can be used as a reference standard in analytical methods to accurately identify and quantify related compounds in complex matrices.[1]
Safety, Handling, and Storage
Proper handling and storage are imperative to ensure user safety and maintain the integrity of the compound.
-
Hazard Identification: GHS hazard statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7]
-
Personal Protective Equipment (PPE): Standard laboratory PPE is required, including safety eyeshields and chemical-resistant gloves. For handling larger quantities or where dust may be generated, a type N95 (US) respirator is recommended.
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[11] Keep away from heat, sparks, and open flames.[12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] The compound should be kept under an inert atmosphere and protected from light.[3][7] Recommended storage is at room temperature.[1][2][3][7]
Conclusion
(R)-3-Isopropyl-2,5-piperazinedione (CAS 143673-66-9) is a high-value chiral building block with a well-defined set of physicochemical properties and a significant role in advanced chemical synthesis. Its high melting point and specific optical rotation are key indicators of its purity and structural integrity. For researchers in pharmaceutical development and asymmetric synthesis, this compound offers a reliable and efficient means of introducing chirality, particularly for the synthesis of complex amino acids and novel drug candidates. Adherence to the analytical and safety protocols outlined in this guide will enable scientists to confidently and safely leverage the full potential of this important chemical entity.
References
-
Practical Asymmetric Synthesis of a Chiral Piperazinone Derivative. Organic Process Research & Development - ACS Publications, [Link]
- Synthesis method of chiral piperazinone derivative.
-
Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers (RSC Publishing), [Link]
-
Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides. PubMed, [Link]
-
Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. MDPI, [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis, [Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PMC, [Link]
-
(S)-3-Isopropyl-2,5-piperazinedione. PubChem, [Link]
-
13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate, [Link]
-
N-ISOPROPYL-PIPERIDINE - Optional[13C NMR] - Chemical Shifts. SpectraBase, [Link]
-
Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. ResearchGate, [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (R)-3-Isopropyl-2,5-piperazinedione | 143673-66-9 | Benchchem [benchchem.com]
- 3. (R)-3-Isopropyl-2,5-piperazinedione | 143673-66-9 [chemicalbook.com]
- 4. strem.com [strem.com]
- 5. (R)-3-Isopropyl-2,5-piperazinedione 97.00% | CAS: 143673-66-9 | AChemBlock [achemblock.com]
- 6. (R)-(-)-3-Isopropyl-2,5-piperazinedione | CAS 143673-66-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. 143673-66-9|(R)-3-Isopropylpiperazine-2,5-dione|BLD Pharm [bldpharm.com]
- 8. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. mmbio.byu.edu [mmbio.byu.edu]
